![molecular formula C16H11Cl3O B2658927 (4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone CAS No. 338401-29-9](/img/structure/B2658927.png)
(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone
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Description
“(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone” is a chemical compound with the molecular formula C16H11Cl3O and a molecular weight of 325.62 . It is used in scientific research due to its unique structure, which allows for diverse applications, ranging from pharmaceutical development to material synthesis.
Molecular Structure Analysis
The molecular structure of “(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone” consists of a methanone group attached to a cyclopropyl group, which is further attached to two phenyl groups. One of the phenyl groups is 4-chlorophenyl, and the other is 2,4-dichlorophenyl .Physical And Chemical Properties Analysis
“(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone” has a molecular weight of 325.62 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Scientific Research Applications
- Researchers have synthesized and characterized this compound, evaluating its binding affinity to SARS-CoV-2 proteins (3TNT and 6LU7) through molecular docking studies .
- Crystallographic studies have revealed that related compounds exhibit anti-inflammatory, analgesic, and antipyretic activities by inhibiting prostaglandin synthesis .
Antiviral Potential Against SARS-CoV-2
Anti-Inflammatory and Analgesic Properties
Indole Derivatives and Biological Activity
properties
IUPAC Name |
(4-chlorophenyl)-[2-(2,4-dichlorophenyl)cyclopropyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3O/c17-10-3-1-9(2-4-10)16(20)14-8-13(14)12-6-5-11(18)7-15(12)19/h1-7,13-14H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKMUAOIBCQARE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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